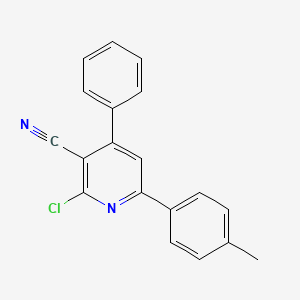

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

38477-47-3 |

|---|---|

Molekularformel |

C19H13ClN2 |

Molekulargewicht |

304.8 g/mol |

IUPAC-Name |

2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C19H13ClN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3 |

InChI-Schlüssel |

SFSQVWCPYZDRKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves multi-component reactions. One efficient method involves the reaction of substituted aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly solvent.

Industrial Production Methods

Industrial production of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile may involve similar multi-component reactions on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as hydrazine hydrate, sodium azide, and urea to form hydrazino, tetrazolopyridine, and urea derivatives.

Condensation Reactions: The compound can react with active methylene compounds to form various derivatives.

Common Reagents and Conditions

Hydrazine Hydrate: Used for the formation of hydrazino derivatives.

Sodium Azide: Used for the formation of tetrazolopyridine derivatives.

Urea: Used for the formation of urea derivatives.

Major Products Formed

Hydrazino Derivatives: Formed by the reaction with hydrazine hydrate.

Tetrazolopyridine Derivatives: Formed by the reaction with sodium azide.

Urea Derivatives: Formed by the reaction with urea.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Potential:

- Research indicates that 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile exhibits significant cytotoxic effects against various cancer cell lines. Its derivatives have been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation, leading to the suppression of tumor growth .

- Antimalarial Activity:

-

Antimicrobial Properties:

- Preliminary studies suggest that modifications in the phenyl and P-tolyl groups can enhance antimicrobial activity against various bacterial strains, making this compound a candidate for further development in antimicrobial therapies.

Material Science

The unique structural properties of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile make it valuable in developing new materials with specific electronic and optical characteristics. Its ability to form stable complexes with various substrates allows for potential applications in organic electronics and photonic devices.

Case Study on Antimalarial Efficacy

A study involving Swiss albino mice demonstrated that derivatives similar to 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile significantly reduced parasitemia levels when administered over a four-day course compared to control groups. This highlights the potential of this compound as an effective treatment option for malaria .

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values below 10 µM, suggesting promising leads for further development as anticancer agents. These findings support the ongoing exploration of this compound's therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets disrupts key cellular processes, leading to the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the structural features and physicochemical properties of 2-Chloro-4-phenyl-6-(p-tolyl)nicotinonitrile with similar compounds:

Spectral and Analytical Data

- IR Spectroscopy: The C≡N stretch (~2220 cm⁻¹) is common across nicotinonitriles. Additional bands, such as NH₂ stretches (~3350–3460 cm⁻¹) in amino derivatives (e.g., 15a), differentiate them from chloro analogs .

- NMR Spectroscopy: Aromatic proton signals in 2-Chloro-4-phenyl-6-(p-tolyl)nicotinonitrile appear between δ 7.2–8.1 ppm, whereas amino-substituted derivatives show distinct NH₂ resonances (e.g., δ 6.97 ppm for 15a) .

Biologische Aktivität

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with phenyl and p-tolyl groups. The process can be summarized as follows:

- Starting Materials : 2-Chloronicotinonitrile, phenylboronic acid, and p-tolylboronic acid.

- Reagents : Use of palladium-catalyzed cross-coupling reactions.

- Conditions : Typically carried out in an organic solvent under inert atmosphere at elevated temperatures.

Biological Activity

The biological properties of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile have been investigated in various studies, highlighting its potential as an antimalarial agent and its effects on other biological targets.

Antimalarial Activity

Recent studies have demonstrated that derivatives of nicotinonitriles exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a related compound, 2-chloro-4,6-diphenylnicotinonitrile, was shown to have potent activity in both in vitro and in vivo models:

| Compound | Activity (IC50) | Reference |

|---|---|---|

| 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile | Not specified | |

| 2-Chloro-4,6-diphenylnicotinonitrile | 0.5 µM (in vitro) |

The mechanism of action is believed to involve inhibition of the parasite's metabolic pathways, specifically targeting the schizont maturation stage.

Other Biological Activities

In addition to antimalarial effects, 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile has been evaluated for other pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that modifications in the phenyl and p-tolyl groups can enhance antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Antimalarial Efficacy : A study conducted on Swiss albino mice demonstrated that derivatives similar to 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile significantly reduced parasitemia levels when administered over a four-day course compared to control groups .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that certain derivatives exhibited IC50 values below 10 µM, suggesting a promising lead for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.